4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione

描述

Chemical Identity and Classification

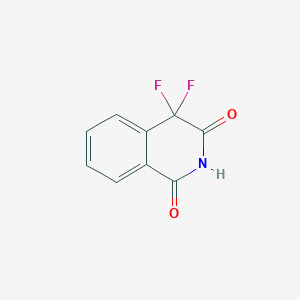

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione belongs to the class of fluorinated heterocyclic compounds, specifically categorized as a difluorinated isoquinoline derivative. The compound is systematically classified within the broader family of nitrogen-containing heterocycles that feature fluorine substituents, making it part of an important class of molecules in contemporary organic synthesis. This chemical entity is characterized by its unique bicyclic structure comprising a benzene ring fused to a six-membered nitrogen-containing ring system, with two fluorine atoms positioned at the 4-carbon and dual carbonyl functionalities at positions 1 and 3.

The compound's classification as a tetrahydroisoquinoline derivative places it within a well-established structural framework that has demonstrated significant pharmaceutical relevance throughout medicinal chemistry history. The presence of fluorine atoms at the 4,4-position distinguishes this molecule from other members of the isoquinoline family, providing unique electronic and steric properties that influence its chemical behavior and potential applications. The dual ketone functionality further enhances its classification as a diketone, which contributes to its versatility as a synthetic intermediate and its potential for various chemical transformations.

Research has positioned this compound within the specialized category of fluorinated building blocks used in drug discovery and development processes. The systematic classification extends to its recognition as a member of the heterocyclic fluorinated building blocks family, which has gained considerable attention in pharmaceutical research due to the beneficial properties that fluorine incorporation typically imparts to organic molecules. These properties include enhanced metabolic stability, improved bioavailability, and modified pharmacokinetic profiles compared to their non-fluorinated counterparts.

Molecular Formula and IUPAC Nomenclature

The molecular formula of this compound is established as C₉H₅F₂NO₂, with a corresponding molecular weight of 197.14 grams per mole. This formula reflects the compound's composition of nine carbon atoms, five hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, arranged in the characteristic tetrahydroisoquinoline framework with specific substitution patterns. The relatively compact molecular structure, despite containing multiple heteroatoms, contributes to its utility as a building block in synthetic chemistry applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound is designated as 4,4-difluoroisoquinoline-1,3(2H,4H)-dione. This systematic naming convention clearly indicates the parent isoquinoline structure, the positioning of the fluorine substituents at the 4-position, and the presence of carbonyl groups at positions 1 and 3. The nomenclature also specifies the hydrogenation state of the molecule through the (2H,4H) designation, indicating which positions contain additional hydrogen atoms relative to the fully aromatic isoquinoline structure.

属性

IUPAC Name |

4,4-difluoroisoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c10-9(11)6-4-2-1-3-5(6)7(13)12-8(9)14/h1-4H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHMPGXYLZDVCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)C2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262042 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-83-6 | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3(2H,4H)-Isoquinolinedione, 4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorinated Isoquinoline Precursors Synthesis

Starting Materials: 2-bromobenzaldehydes or 4-fluoroisoquinoline derivatives are commonly used as precursors to introduce fluorine atoms on the isoquinoline ring.

Typical Procedure: Pd-catalyzed coupling reactions (e.g., using PdCl2(PPh3)2 and CuI) with alkynes or other nucleophiles generate 4-fluoroisoquinoline intermediates in good yields (~85%). Subsequent functional group transformations such as reduction with sodium borohydride and halogenation with phosphorus tribromide are employed to modify the aldehyde or methyl substituents on the ring.

Formation of Tetrahydroisoquinoline Core

Cyclization of Ketoamides: The tetrahydroisoquinoline-1,3-dione core is typically constructed via cyclization of ketoamide intermediates. Reduction of ketoamides with sodium borohydride in methanol yields hydroxyamides, which upon acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) form the tetrahydroisoquinoline ring system.

Yields: Reduction steps generally afford 85–90% yields, indicating efficient conversion to the desired intermediates.

Representative Synthetic Route Summary

The synthetic approaches emphasize the utility of palladium-catalyzed coupling and reduction/cyclization sequences to build the tetrahydroisoquinoline scaffold efficiently.

The difluoro substitution at the 4,4-positions significantly alters the electronic and steric environment of the molecule, which is critical for its stability and potential biological activity.

The yields reported for intermediate steps are consistently high (above 80%), indicating well-optimized protocols for the core ring construction and functionalization.

The presence of diketone groups in the final compound allows for further chemical modifications, expanding its applicability in medicinal chemistry and materials science.

The preparation of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves a strategic combination of palladium-catalyzed coupling, reduction, cyclization, and selective fluorination steps. The methodologies reported in the literature demonstrate robust and high-yielding routes to access this fluorinated bicyclic diketone compound. These synthetic methods provide a foundation for further exploration of this compound's chemical properties and potential applications.

化学反应分析

Types of Reactions

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: As mentioned earlier, oxidation with potassium permanganate is a common reaction for this compound.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Amines or thiols as nucleophiles.

Major Products Formed

Oxidation: Formation of the corresponding quinoline derivative.

Reduction: Formation of the reduced isoquinoline derivative.

Substitution: Formation of substituted isoquinoline derivatives with various functional groups.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydroisoquinoline derivatives. For instance:

- A series of quinazoline derivatives were synthesized as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role for tetrahydroisoquinoline derivatives in combating bacterial infections .

- In another study, various tetrahydroquinoline derivatives were evaluated for their antibacterial properties against multiple pathogenic strains. Notably, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, indicating their potential utility in developing new antimicrobial agents .

Anticancer Activity

Tetrahydroisoquinolines have also been investigated for their anticancer properties:

- Research on a series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines revealed that some compounds exhibited considerable antiproliferative effects against prostate carcinoma cell lines (DU145) and lung carcinoma cell lines (H460). The most effective compounds showed promising results compared to traditional chemotherapeutics .

- The synthesis of novel tetrahydroisoquinoline derivatives has led to the identification of compounds that are more effective than their original quinoline structures in inhibiting cancer cell growth. This suggests a pathway for the development of new cancer therapies based on modified tetrahydroisoquinolines .

Synthesis Techniques

The synthesis of 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods:

- Nucleophilic addition reactions involving aryl groups have been successfully employed to produce diverse tetrahydroisoquinoline derivatives with varied biological activities. This method allows for the introduction of different substituents that can enhance pharmacological properties .

Case Studies

作用机制

The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anti-cancer effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione with key analogs, focusing on structural features, physicochemical properties, and biological relevance.

Substituent Effects and Structural Variations

Physicochemical Properties

- Polarity and Solubility: The difluoro derivative exhibits higher polarity due to electronegative fluorine atoms, likely reducing lipophilicity (logP) compared to dimethyl analogs. This may lower membrane permeability but improve aqueous solubility . Hydrochloride salts (e.g., 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, CAS 1421604-19-4) show enhanced water solubility compared to neutral dione forms .

- Stability: Fluorine substituents increase resistance to oxidative degradation compared to non-halogenated analogs. For example, methyl or methoxy groups may render compounds more susceptible to metabolic oxidation .

生物活性

4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione (DFTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) family. This compound has garnered interest due to its potential therapeutic applications and diverse biological activities. The THIQ scaffold is known for its presence in various natural products and synthetic derivatives that exhibit significant pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H9F2N

- CAS Number : 537033-81-1

The compound exhibits a unique structural configuration that contributes to its biological activity. The presence of fluorine atoms is particularly noteworthy as it can enhance lipophilicity and modify the electronic properties of the molecule.

Antibacterial Activity

Research indicates that DFTHIQ exhibits antibacterial properties against various pathogenic bacteria. A study highlighted the effectiveness of THIQ analogs against strains such as Staphylococcus aureus and Klebsiella pneumoniae. DFTHIQ demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

DFTHIQ has shown promise in anticancer research. In vitro studies indicate that compounds based on the THIQ structure can induce apoptosis in cancer cell lines. For instance, derivatives of THIQ have been reported to inhibit cell proliferation in breast cancer cells (MCF-7) with IC50 values in the micromolar range . The mechanism appears to involve cell cycle arrest and increased levels of lactate dehydrogenase (LDH), indicating cell membrane integrity loss and subsequent apoptosis .

Neuroprotective Effects

The neuroprotective potential of DFTHIQ has also been explored. THIQ derivatives are known to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Studies suggest that these compounds may play a role in mitigating symptoms associated with Alzheimer's disease through anti-inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of DFTHIQ is crucial for optimizing its biological activity. Modifications at various positions on the THIQ scaffold can significantly influence its pharmacological profile. For example:

- Fluorination : The introduction of fluorine atoms has been shown to enhance antibacterial activity.

- Substituents : Different substituents on the nitrogen or carbon atoms can alter the compound's interaction with biological targets.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of DFTHIQ against multiple strains of bacteria. Results indicated significant inhibition zones ranging from 19 mm to 30 mm depending on the strain tested .

- Cancer Cell Studies : In another investigation, DFTHIQ derivatives were tested against MCF-7 cells, showing a dose-dependent decrease in cell viability and an increase in apoptotic markers .

Summary Table of Biological Activities

常见问题

Basic: What are the recommended synthetic routes for 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline-1,3-dione?

Answer:

The synthesis of fluorinated tetrahydroisoquinolines typically involves cyclization strategies and fluorination steps. A common approach is the use of N-acyliminium ion intermediates , which can be fluorinated using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. For example, starting from a pre-functionalized tetrahydroisoquinoline precursor, fluorination at the 4-position can be achieved under anhydrous conditions to prevent hydrolysis . Key optimization parameters include temperature control (−78°C to 0°C) and stoichiometric ratios of fluorinating agents to avoid side reactions like over-fluorination. Post-fluorination purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical for isolating the target compound .

Advanced: How can computational methods predict the bioactivity of fluorinated tetrahydroisoquinoline derivatives?

Answer:

Computational tools like PASS Online (Prediction of Activity Spectra for Substances) can predict bioactivity profiles by analyzing molecular descriptors such as electron-withdrawing effects of fluorine atoms and ring strain. For 4,4-difluoro derivatives, docking simulations (e.g., AutoDock Vina) can model interactions with kinase active sites, highlighting non-selective anti-kinase behavior due to fluorine-induced steric and electronic effects . Molecular dynamics (MD) simulations further assess stability in binding pockets, while QSAR models correlate substituent positions (e.g., 1,3-dione vs. 4,4-difluoro) with IC50 values. Validation via in vitro assays (e.g., kinase inhibition screens) is necessary to resolve discrepancies between predicted and observed activities .

Data Contradiction: How to resolve discrepancies in pharmacological data for fluorinated tetrahydroisoquinolines?

Answer:

Conflicting bioactivity data often arise from assay variability (e.g., cell line sensitivity) or compound purity issues . To address this:

- Reproducibility Checks : Re-synthesize the compound using validated routes (e.g., triethyl phosphite-mediated phosphorylation to avoid acid sensitivity) and confirm purity via HPLC (>98%) .

- Dose-Response Curves : Perform full dose-response analyses (e.g., 10 nM–100 μM) in triplicate to identify outliers.

- Off-Target Screening : Use proteome-wide affinity chromatography to detect non-specific binding, particularly with fluorinated moieties that may interact with ATP-binding pockets .

Cross-referencing with structural analogs (e.g., 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives) can clarify whether discrepancies are fluorine-specific .

Basic: Which spectroscopic techniques are optimal for structural confirmation?

Answer:

- NMR Spectroscopy : 1H/13C NMR identifies fluorine-induced deshielding (e.g., 19F NMR for δ −120 to −140 ppm). NOESY confirms stereochemistry at the 4,4-difluoro position .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for correlating structure with bioactivity .

- HRMS (ESI+) : Validates molecular formula (e.g., C10H6F2N2O2 requires m/z 235.0378 [M+H]+).

- IR Spectroscopy : Detects carbonyl stretches (1,3-dione at ~1700 cm−1) and C-F vibrations (~1100 cm−1) .

Advanced: How to apply factorial design in optimizing fluorination reactions?

Answer:

A 2k factorial design evaluates variables like temperature, solvent polarity, and fluorinating agent concentration. For example:

- Factors : Temperature (Levels: −78°C vs. 0°C), DAST equivalents (1.0 vs. 2.0).

- Response Variables : Yield (%) and purity (HPLC area%).

Statistical analysis (ANOVA) identifies significant interactions (e.g., excess DAST at higher temperatures reduces yield due to side reactions). Response surface methodology (RSM) then optimizes conditions, revealing that 1.5 equivalents of DAST at −40°C maximizes yield (85%) while minimizing by-products .

Safety: What precautions are needed when handling fluorinated tetrahydroisoquinolines?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact with fluorinated compounds, which may exhibit acute toxicity .

- Ventilation : Use fume hoods for reactions involving volatile fluorinating agents (e.g., DAST).

- Waste Disposal : Neutralize residual fluorides with calcium carbonate before aqueous disposal .

- Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential fluoride ion toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。